N-(2,4-difluorophenyl)-3-(4-ethoxyphenyl)acrylamide
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Overview
Description
N-(2,4-difluorophenyl)-3-(4-ethoxyphenyl)acrylamide is an organic compound that belongs to the class of acrylamides It is characterized by the presence of a difluorophenyl group and an ethoxyphenyl group attached to an acrylamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-3-(4-ethoxyphenyl)acrylamide typically involves the reaction of 2,4-difluoroaniline with 4-ethoxybenzaldehyde in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acryloyl chloride to yield the desired acrylamide. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-3-(4-ethoxyphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acrylamides.
Scientific Research Applications
N-(2,4-difluorophenyl)-3-(4-ethoxyphenyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-3-(4-ethoxyphenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide
- N-(2,4-difluorophenyl)-3-(4-methoxyphenyl)acrylamide
Uniqueness
N-(2,4-difluorophenyl)-3-(4-ethoxyphenyl)acrylamide is unique due to the presence of both difluorophenyl and ethoxyphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups can enhance its reactivity and specificity in various applications compared to similar compounds.
Properties
IUPAC Name |
(E)-N-(2,4-difluorophenyl)-3-(4-ethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO2/c1-2-22-14-7-3-12(4-8-14)5-10-17(21)20-16-9-6-13(18)11-15(16)19/h3-11H,2H2,1H3,(H,20,21)/b10-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMKSLAGLVDNHZ-BJMVGYQFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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